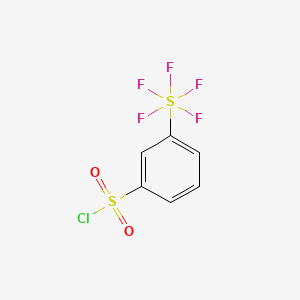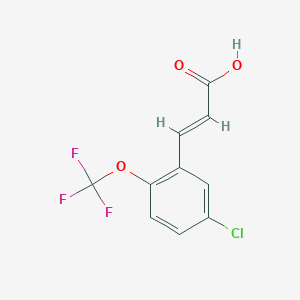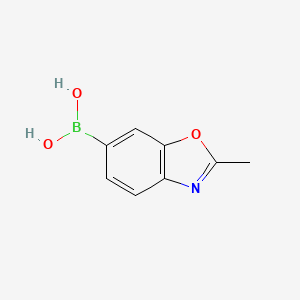
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid
説明
“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid”, also known as MBOB, is a boron-containing organic compound. It has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” is represented by the SMILES string OB(O)C1=CC2=C(C=C1)N=C©O2 . This indicates that the molecule contains a boronic acid group attached to a 2-methyl-1,3-benzoxazole ring.Physical And Chemical Properties Analysis
“(2-Methyl-1,3-benzoxazol-6-yl)boronic acid” has an empirical formula of C8H8BNO3 and a molecular weight of 176.97 . Additional physical and chemical properties are not provided in the search results.科学的研究の応用
Fluorescent Monosaccharide Sensors
One significant application of compounds related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is in the development of fluorescent monosaccharide sensors. Guzow et al. (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and explored their potential as sensors. These non-proteinogenic amino acids showed selective sensing capabilities for fructose over glucose at physiological pH (Guzow, Jażdżewska, & Wiczk, 2012).
Responsive Polymers and Polymeric Materials
Boronic acid-functionalized polymers, including those derived from (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, have been researched for their responsiveness to changes in pH and sugar concentrations. Vancoillie et al. (2016) developed a post-polymerization modification method for introducing pH- and glucose-responsiveness to poly(2-alkyl-2-oxazoline) copolymers. These polymers have diverse applications in responsive membranes, drug delivery, and sensor materials (Vancoillie, Brooks, Mees, Sumerlin, & Hoogenboom, 2016).
Fluorescent Chemosensors
Boronic acid-based compounds, including (2-Methyl-1,3-benzoxazol-6-yl)boronic acid derivatives, have been utilized in the development of fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting various biological substances such as carbohydrates and bioactive substances. These sensors are crucial for disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Synthesis of Antimicrobial Agents
Compounds structurally related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been synthesized for their potential antimicrobial properties. For instance, Balaswamy et al. (2012) reported the synthesis of novel benzoxazole derivatives and evaluated their antimicrobial activities, highlighting the pharmaceutical significance of such compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Fluorescent Molecular Rotors and Bioimaging
Organoboron compounds derived from (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been explored for their application in fluorescent molecular rotors and bioimaging. Ibarra-Rodríguez et al. (2017) synthesized new fluorescent molecular rotors from Schiff bases and studied their properties, including viscosity sensitivity, reversible thermochromism, cytotoxicity, and potential for cell bioimaging (Ibarra-Rodríguez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).
HGF-Mimetic Agents in Drug Discovery
The synthesis of boron-containing compounds, including those related to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid, has been researched for potential applications in drug discovery, specifically as Hepatocyte Growth Factor (HGF) mimetic agents. Das et al. (2011) synthesized novel boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives for this purpose (Das, Tang, & Sanyal, 2011).
Solvatochromism in Photophysical Studies
The solvatochromic properties of derivatives of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid have been investigated for their potential in photophysical studies. Guzow et al. (2005) explored the photophysical properties of such derivatives, highlighting their usefulness as fluorescence probes in the study of peptides and proteins (Guzow, Szabelski, Karolczak, & Wiczk, 2005).
将来の方向性
特性
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJERIVTFQLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717031 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
CAS RN |
866332-15-2 | |
| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



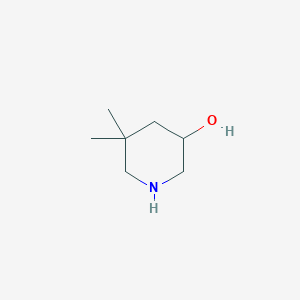
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
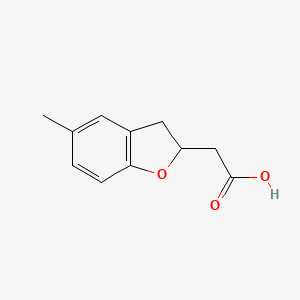
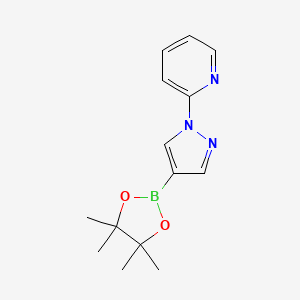
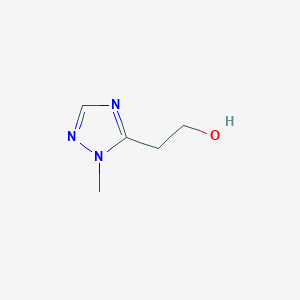
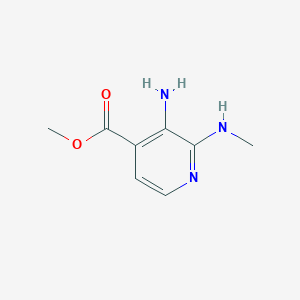
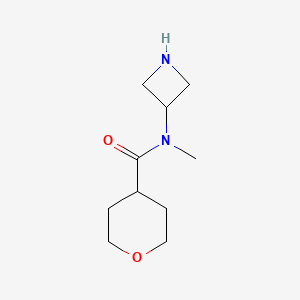

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
